Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal

Description

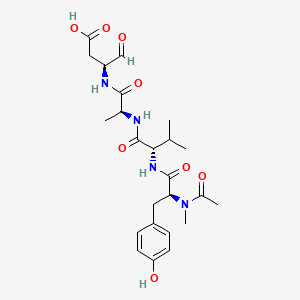

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic tetrapeptide derivative featuring sequential modifications:

- N-terminal acetylation: Enhances metabolic stability by blocking aminopeptidase degradation.

- Sequential residues: Valine, alanine, and aspartal (a derivative of aspartic acid) form the peptide backbone.

This compound is structurally designed for applications in drug development, particularly as a protease inhibitor or receptor-targeting therapeutic. Its modifications aim to optimize pharmacokinetic properties compared to unmodified peptides.

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYDKJCHUAGGDW-VJARNRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.

Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.

Chemical Reactions Analysis

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The peptide can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines and thiols.

Scientific Research Applications

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:

Apoptosis Research: It is used to study the role of caspases in apoptosis by inhibiting their activity.

Disease Models: The compound is used in models of neurodegenerative diseases, cancer, and immune disorders to investigate the involvement of caspases.

Drug Development: It serves as a positive control in evaluating the effectiveness of potential anti-apoptotic drugs.

Mechanism of Action

The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .

Comparison with Similar Compounds

Structural Analog: N-[(Phenylmethoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanyl-L-aspartic Acid

Key Differences :

- N-terminal group : The analog uses a phenylmethoxy carbonyl (PMOC) protecting group instead of acetyl .

- Tyrosine modification : Lacks the N-methyl group on tyrosine.

- Molecular weight : 600.617 g/mol (analog) vs. ~614 g/mol (estimated for the target compound, accounting for N-methyl and acetyl substitutions).

Functional Implications :

Comparison with Lysine Derivatives (Nα-acetyl-α-lysine and Analogs)

Structural Features :

- Nα-acetyl-α-lysine: Acetylation at the α-amino group of lysine; biosynthesized via acetyltransferases .

- Analogs: LysW-γ-lysine and Nα-acetyl-ornithine share pathway similarities (semialdehyde intermediates and amino transfer reactions) .

Relevance to Target Compound :

Methylation Patterns in N-Methyl Aspidodasycarpine

Key Observations :

- CID-fragmentation : N-methyl aspidodasycarpine undergoes neutral losses (e.g., H₂O, CH₃NH₂), indicating susceptibility to cleavage at methylated sites .

- Comparison : The N-methyltyrosine in the target compound may exhibit analogous fragmentation, complicating analytical characterization but providing insights into degradation pathways .

Pharmaceutical Impurities (Methylamino-Containing Compounds)

Examples :

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A byproduct with methylamino and thiophenyl groups .

- Relevance : Methylation in the target compound’s tyrosine residue could generate similar impurities during synthesis, requiring stringent purification protocols .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthesis Challenges: N-methylation and acetylation require precise enzymatic or chemical methods to avoid byproducts (e.g., thiophenyl or naphthalenol impurities) .

- Biological Activity: The target compound’s acetyl and N-methyl groups likely enhance receptor binding compared to non-methylated analogs, as seen in lysine derivatives .

- Analytical Characterization : Fragmentation patterns (e.g., CH₃NH₂ loss) suggest shared degradation pathways with methylated alkaloids, necessitating advanced mass spectrometry techniques .

Biological Activity

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic peptide that has garnered attention for its potential biological activities. This compound's structure comprises various amino acids, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.32 g/mol

This structure includes:

- Acetyl group

- N-methyl group on tyrosine

- Valine

- Alanine

- Aspartic acid

- Enzyme Inhibition : this compound may exhibit inhibitory effects on specific enzymes, similar to other peptide inhibitors. For instance, caspase inhibitors are known to modulate apoptotic pathways, which could be a mechanism for this compound .

- Cell Signaling Modulation : The compound's amino acid composition suggests potential interactions with various receptors and signaling pathways, particularly those involved in inflammation and apoptosis .

- Cytokine Regulation : Preliminary studies indicate that peptides with similar structures can influence cytokine production, such as interleukin-1 beta (IL-1β), which plays a role in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to this compound:

- Study on Apoptosis : A study demonstrated that peptides with structural similarities can inhibit apoptosis in human cells by blocking caspase activation, leading to increased cell survival under stress conditions .

- Inflammatory Response Modulation : Research indicated that certain peptide sequences can downregulate pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.